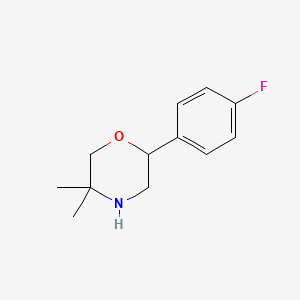

2-(4-Fluorophenyl)-5,5-dimethylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5,5-dimethylmorpholine |

InChI |

InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

InChI Key |

DIMGJEQVIMFFSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 5,5 Dimethylmorpholine and Analogues

Classical and Contemporary Approaches to Morpholine (B109124) Ring Construction

The construction of the morpholine core, a 1,4-oxazine ring system, has evolved from classical cyclization methods to highly advanced catalytic and stereoselective processes. These methods provide access to a wide array of substituted morpholines with precise control over their three-dimensional structure.

Cyclization Reactions for 1,4-Oxazine Ring Formation

The formation of the 1,4-oxazine ring is the cornerstone of morpholine synthesis. A variety of cyclization strategies have been developed, utilizing different catalysts and starting materials to achieve this transformation efficiently.

One contemporary approach involves the tandem N–H insertion and cyclization of α-arylamino ketones with diazo pyruvates, catalyzed by ruthenium chloride (RuCl₃). This method proceeds under mild conditions and demonstrates broad functional group tolerance, yielding a range of 1,4-oxazine products. rsc.org Another strategy uses a Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org

Palladium-catalyzed reactions also feature prominently. A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Additionally, Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization, provides an efficient one-pot route to 3,4-dihydro-1,4-benzoxazine derivatives with excellent yields. nih.gov

Other metal-free and catalyzed methods include:

Silver-catalyzed cyclization: Silver triflate catalyzes the cyclization of N-propargyl N-sulfonyl amino alcohols at ambient temperature. organic-chemistry.org

Zinc-catalyzed hydroamination: Aziridines react with propargyl alcohols in the presence of Zn(OTf)₂ to form amino ethers, which then undergo intramolecular hydroamination to yield 3,4-dihydro-2H-1,4-oxazine products. organic-chemistry.org

Redox-neutral protocol: A simple, high-yielding method uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org This approach is notable for the selective monoalkylation of primary amines. chemrxiv.org

These varied methodologies provide a robust toolkit for constructing the fundamental morpholine ring, adaptable to a range of substrates and desired substitution patterns.

Stereoselective Synthesis of Morpholine Scaffolds

Controlling the stereochemistry of substituents on the morpholine ring is critical for modulating biological activity. Modern synthetic chemistry offers powerful diastereoselective and enantioselective methods to access specific isomers.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. This method achieves high yields and stereoselectivity, providing access to challenging tri- and tetra-substituted morpholines. nih.gov

Iron(III)-catalyzed reactions of 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol afford diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org Another approach reports the diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org The observed diastereoselectivity in these reactions is often governed by stereoelectronic and steric effects, such as the avoidance of strain and the influence of the anomeric effect. acs.orgnih.gov

The table below summarizes key diastereoselective methods for morpholine synthesis.

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | High diastereoselectivity; access to tri- and tetra-substituted morpholines. | nih.gov |

| Iron-Catalyzed Cyclization | Iron(III) | Forms 2,6- and 3,5-disubstituted morpholines from allylic alcohol derivatives. | organic-chemistry.org |

| Base-Catalyzed Ring Opening/Cyclization | K₂CO₃ | Starts from tosyl-oxazetidine; proceeds via a morpholine hemiaminal intermediate. | acs.orgnih.gov |

Enantioselective catalysis is crucial for producing single-enantiomer compounds. A highly efficient one-pot tandem reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the synthesis of 3-substituted morpholines. organic-chemistry.orgacs.orgacs.org This method starts from ether-containing aminoalkyne substrates and uses a Noyori–Ikariya catalyst to achieve excellent enantiomeric excesses (>95% ee). acs.orgacs.org Mechanistic studies indicate that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgacs.org

Organocatalysis offers another powerful route. A three-step, one-pot procedure for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position has been described. nih.gov This methodology employs an asymmetric α-chlorination of aldehydes using a chiral diphenylpyrrolidine organocatalyst, followed by reductive amination and cyclization, affording morpholines with good to excellent enantiomeric excess (up to 98% ee). nih.gov Furthermore, asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst provides a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. rsc.org

The following table highlights prominent enantioselective catalytic strategies.

| Method | Catalyst System | Substrate | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst and RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkynes | >95% | acs.orgacs.org |

| Organocatalytic α-Chlorination/Cyclization | (2R,5R)-Diphenylpyrrolidine | Aldehydes | 76–98% | nih.gov |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium catalyst | Unsaturated morpholines | up to 99% | rsc.org |

When a stereoselective synthesis is not employed, a racemic mixture of morpholine enantiomers is often produced. Chiral resolution is the process of separating these enantiomers.

The most common method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic morpholine, which is basic, with a chiral acid (a chiral resolving agent) such as tartaric acid or mandelic acid. wikipedia.orgchiralpedia.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. chiralpedia.com By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution. The salt is then filtered off, and the chiral resolving agent is removed (typically by acid-base extraction) to yield the pure enantiomer. wikipedia.org

Another powerful technique is chiral column chromatography. chiralpedia.comnih.gov This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. chiralpedia.com This technique is widely used for both analytical and preparative-scale separations. nih.gov

Enzymatic resolution is a third approach where an enzyme selectively reacts with one enantiomer in the racemic mixture, converting it to a different compound. chiralpedia.com The unreacted enantiomer can then be separated from the newly formed product by conventional methods like chromatography or extraction.

Functionalization Strategies for the 4-Fluorophenyl Moiety

Once the 2-(4-Fluorophenyl)-5,5-dimethylmorpholine scaffold is constructed, further diversification can be achieved by modifying the 4-fluorophenyl ring. Standard aromatic functionalization strategies can be applied, although the specific reactivity will be influenced by the fluorine atom and the morpholine substituent.

Key strategies include:

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator. Given that the para position is already occupied by the morpholine ring, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed to the positions ortho to the fluorine (positions 3 and 5 of the phenyl ring).

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack, particularly at the ipso-carbon (C4). This allows for the displacement of the fluorine atom by strong nucleophiles, although this typically requires harsh conditions or additional activating groups on the ring.

C-H Bond Functionalization/Activation: Modern catalysis offers methods for the direct functionalization of C-H bonds. For instance, iridium-catalyzed C-H borylation can introduce a boronic ester group onto the aromatic ring, which can then be used in a wide variety of subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds. unibo.it This strategy provides a powerful way to introduce diverse substituents onto the phenyl ring at a late stage.

Palladium-Catalyzed Cross-Coupling: If a handle such as a bromine or iodine atom is present on the fluorophenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be employed. These reactions are highly versatile for forming C-C, C-N, and C-O bonds, enabling the introduction of a vast array of functional groups. sci-hub.se

The choice of strategy depends on the desired final product and the compatibility of the reagents with the existing morpholine structure. These functionalization techniques allow for the fine-tuning of the molecule's properties for various applications.

Aromatic Substitution Reactions on the Phenyl Ring

Aromatic substitution reactions are fundamental to functionalizing the phenyl ring attached to the morpholine core. These reactions can be broadly categorized into electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS): In the context of synthesizing precursors to 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, EAS reactions are crucial for introducing various substituents onto the benzene ring. The reaction proceeds through a two-step mechanism: the aromatic ring's pi electrons attack an electrophile, forming a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity masterorganicchemistry.com. The presence of electron-donating or electron-withdrawing groups on the ring directs the position of the incoming electrophile (ortho, meta, or para).

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is employed when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halogen) nih.gov. The reaction involves a two-stage process with a Meisenheimer intermediate nih.gov. While less common for introducing a fluorine atom in this specific context compared to modern fluorination methods, SNAr can be a viable strategy for introducing other functionalities or for the synthesis of precursors. Computational studies have shown that for some SNAr reactions, a concerted mechanism might be at play, avoiding a distinct intermediate researchgate.net.

Introduction of Fluorine: Regioselective Fluorination Methods

The incorporation of fluorine into pharmaceutical compounds can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability nih.gov. The regioselective introduction of a fluorine atom at the para-position of the phenyl ring is a key step in the synthesis of the target compound.

Modern synthetic approaches have moved beyond harsh traditional methods to more sophisticated techniques that offer high regioselectivity. These can include:

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct fluorination of electron-rich aromatic rings. The directing effects of existing substituents on the ring are leveraged to achieve para-substitution.

Nucleophilic Fluorination (Balz-Schiemann Reaction and analogues): The classical Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, derived from an aniline precursor. This method provides a reliable route to aryl fluorides. Modern variations use other counter-ions or catalysts to improve yields and conditions.

Transition-Metal-Catalyzed Fluorination: Palladium- or copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-F bond formation. These methods typically involve the reaction of an aryl precursor (e.g., an aryl halide or triflate) with a fluoride source.

In recent years, bio-catalysis has also been explored for fluorination. Engineered enzymes, such as those used in polyketide synthesis, have been developed to selectively incorporate fluorine into molecular scaffolds, offering a green chemistry approach to creating fluorinated compounds nih.gov.

Approaches to the 5,5-Dimethyl Substitution Pattern

The gem-dimethyl group at the C5 position of the morpholine ring is a critical structural feature. This motif is often incorporated into drug candidates to improve their pharmacokinetic profiles by providing steric hindrance that can block metabolic pathways scienceopen.com.

Strategies for Gem-Dimethyl Incorporation into Heterocyclic Rings

The synthesis of the 5,5-dimethylmorpholine core can be achieved through several strategic approaches. A common method involves the cyclization of an appropriately substituted amino alcohol precursor.

Starting Material Selection: The synthesis often begins with a precursor that already contains the gem-dimethyl group, such as 2-amino-2-methyl-1-propanol.

Cyclization Reaction: The morpholine ring is then formed via intramolecular cyclization. For example, a precursor can be synthesized and then cyclized under acidic conditions (e.g., using sulfuric acid) to form the heterocyclic ring nih.gov. This approach is used in the synthesis of related structures like 2,6-dimethylmorpholine from diisopropanolamine google.com.

Alternative strategies can involve building the gem-dimethyl group onto a pre-existing heterocyclic scaffold, although this is often more complex. Photochemical [2+2] cycloadditions have been used to construct cyclobutane rings, with the gem-dimethyl motif being installed post-cycloaddition via methylation nih.gov. While applied to different ring systems, the principle of sequential functionalization highlights a potential, albeit multi-step, strategy nih.gov.

Stereochemical Control at the Morpholine Ring Carbons

Controlling the stereochemistry at the C2 position, which bears the 4-fluorophenyl group, is essential for producing a single enantiomer, as different stereoisomers can have vastly different biological activities.

Chiral Starting Materials: A highly effective strategy is to start the synthesis with an enantiomerically pure building block. For instance, chiral amino alcohols can be used as precursors to ensure the final morpholine product has the desired absolute stereochemistry nih.gov.

Asymmetric Synthesis: Asymmetric reactions can be employed to create the chiral centers with a high degree of stereoselectivity. For example, asymmetric epoxidation can be used to introduce a controlling stereogenic center early in the synthesis, which then directs the stereochemical outcome of subsequent reactions like an intramolecular hetero-Diels-Alder reaction to form the heterocyclic ring mdpi.com.

Diastereoselective Cyclization: During the ring-closing step, the reaction conditions can be optimized to favor the formation of one diastereomer over another. In the synthesis of related trimethylmorpholine analogues, cyclization afforded the thermodynamically and kinetically more stable trans isomer nih.gov. The relative stereochemistry of 2,5-disubstituted morpholines has been controlled via an oxa-Michael conjugate addition, yielding a mixture of cis and trans diastereomers that can be separated nih.gov.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified.

Modifying the Phenyl Ring Substituents

Research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which share a similar core structure, demonstrates this principle. Different halogen substitutions on the phenyl ring resulted in varying potencies for inhibiting neurotransmitter uptake and nAChR function nih.gov.

| Analogue Core Structure | Phenyl Ring Substituent | Observed Potency Rank Order (α3β4*-nAChR) | Notes on Monoamine Uptake Inhibition |

|---|---|---|---|

| 2-Phenyl-3,5,5-trimethylmorpholine | 4-Chloro | Higher | Potent inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake. |

| 2-Phenyl-3,5,5-trimethylmorpholine | 4-Fluoro | Lower | More potent inhibitor of DA, NE, and serotonin (B10506) (5HT) uptake than the reference compound. |

| 2-Phenyl-3,5,5-trimethylmorpholine | 4-Bromo | Highest | Potent inhibitor of DA and NE uptake. |

This data illustrates that even subtle changes, such as switching between halogens at the para-position, can significantly impact biological activity, highlighting the importance of systematic modification of the phenyl ring in the development of morpholine-based compounds nih.gov.

Alterations at the Morpholine Nitrogen and Oxygen

The secondary amine of the morpholine ring presents a prime site for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate properties such as potency, selectivity, and metabolic stability.

N-Alkylation and N-Arylation:

Standard N-alkylation of the 2-(4-Fluorophenyl)-5,5-dimethylmorpholine core can be readily achieved through reactions with alkyl halides in the presence of a non-nucleophilic base to neutralize the generated acid. A more versatile and widely employed method is reductive amination. This approach involves the reaction of the parent morpholine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. This method is compatible with a broad range of functional groups and generally provides high yields.

For the synthesis of N-aryl derivatives, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a specialized phosphine ligand, is a powerful tool for forming the C-N bond between the morpholine nitrogen and an aryl halide or triflate. Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and prevent side reactions.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Entry | R-X or R-CHO | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | K₂CO₃, CH₃CN, reflux | 4-Benzyl-2-(4-fluorophenyl)-5,5-dimethylmorpholine | >90 |

| 2 | Acetaldehyde | NaBH(OAc)₃, CH₂Cl₂, rt | 4-Ethyl-2-(4-fluorophenyl)-5,5-dimethylmorpholine | 85-95 |

Modifications involving the Morpholine Oxygen:

Direct synthetic alteration of the morpholine oxygen is less common due to its lower reactivity compared to the nitrogen atom. However, oxidative degradation studies on complex morpholine-containing compounds have shown that oxidation can occur at the nitrogen atom to form an N-oxide. This N-oxide can then undergo further rearrangements, indicating a potential, albeit indirect, route to modify the morpholine core.

Isosteric Replacements within the Morpholine Core

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and/or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.

Thiomorpholine Analogues:

A common bioisosteric replacement for the morpholine oxygen is sulfur, yielding the thiomorpholine ring system. The synthesis of 2-(4-Fluorophenyl)-5,5-dimethylthiomorpholine can be achieved by reacting the corresponding N-substituted diethanolamine with a sulfurizing agent like Lawesson's reagent, or through a multi-step synthesis starting from an appropriate amino thiol. The resulting thiomorpholine can be further modified at the sulfur atom. Oxidation with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding thiomorpholine S-oxide, while a stronger oxidizing agent or an excess of the reagent will produce the thiomorpholine S,S-dioxide. These oxidized species introduce different polarity and hydrogen bonding capabilities compared to the parent thiomorpholine.

Table 2: Synthesis of Thiomorpholine Analogues

| Entry | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-(4-Fluorophenyl)-5,5-dimethylmorpholine | Lawesson's Reagent, Toluene, reflux | 2-(4-Fluorophenyl)-5,5-dimethylthiomorpholine |

| 2 | 2-(4-Fluorophenyl)-5,5-dimethylthiomorpholine | m-CPBA (1 equiv), CH₂Cl₂, 0 °C | 2-(4-Fluorophenyl)-5,5-dimethylthiomorpholine 1-oxide |

Piperidine and Other Heterocyclic Isosteres:

The entire morpholine ring can be replaced by other heterocyclic systems to explore different spatial arrangements of substituents and physicochemical properties. A common replacement is the piperidine ring, which removes the heteroatom at the 4-position (originally oxygen) and can significantly alter the lipophilicity and basicity of the molecule. The synthesis of a piperidine isostere, such as 4-(4-fluorophenyl)-2,2-dimethylpiperidine, would require a de novo ring synthesis, for example, through a multi-step sequence involving the formation of a substituted glutarimide followed by reduction.

Other less common isosteric replacements that have been explored in medicinal chemistry include the 1,4-oxathiane and 1,3-oxazinane ring systems. The synthesis of these analogues would also necessitate specific multi-step synthetic sequences, often starting from acyclic precursors containing the desired arrangement of heteroatoms.

Table 3: Examples of Isosteric Core Replacements

| Isosteric Core | Representative Synthetic Precursor | General Synthetic Strategy |

|---|---|---|

| Piperidine | Substituted glutarimide | Cyclization followed by reduction |

| 1,4-Oxathiane | 2-((2-Hydroxyethyl)thio)ethanol derivative | Dehydration and cyclization |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach is favored for its balance of accuracy and computational efficiency. For a molecule like 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, DFT calculations would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This involves calculating the potential energy of different atomic arrangements and identifying the structure with the minimum energy. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. The accuracy of DFT results depends significantly on the choice of the functional and basis set.

Table 1: Hypothetical DFT-Calculated Geometric Parameters This table is illustrative and does not represent actual calculated data.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.47 |

| C-O Bond Length (Å) | 1.43 |

| C-F Bond Length (Å) | 1.35 |

| C-N-C Bond Angle (°) | 112.0 |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is crucial for providing a qualitative understanding of electronic structure. It serves as a starting point for more advanced, correlation-corrected methods. For 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, HF calculations could be used to determine fundamental properties such as molecular orbital energies, dipole moments, and atomic charges.

Theoretical calculations are invaluable for interpreting experimental spectra. Using methods like DFT and HF, it is possible to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra) of a molecule. The calculated NMR shifts are typically determined using the Gauge-Independent Atomic Orbital (GIAO) method and are compared with experimental data to confirm the molecular structure. Similarly, calculated vibrational frequencies, after applying a scaling factor to correct for approximations in the method, can be matched with experimental IR and Raman peaks to assign specific vibrations to functional groups within the molecule.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data This table is illustrative and does not represent actual calculated data.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm, Ar-H) | 7.25 | 7.20 |

| ¹³C NMR Shift (ppm, C-F) | 162.0 | 161.5 |

| IR Frequency (cm⁻¹, C-F stretch) | 1245 | 1238 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactivity of a molecule. It is plotted as a 3D map onto the electron density surface, where different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. For 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, an MEP analysis would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding.

Molecular Modeling and Simulation Studies

Beyond static quantum calculations, molecular modeling techniques explore the dynamic behavior and conformational landscape of molecules.

Molecules are not rigid structures and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis aims to identify the different stable conformations (conformers) and determine their relative energies. For a cyclic system like the morpholine (B109124) ring in 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, this analysis would investigate different ring puckering forms, such as chair and boat conformations. The orientation of the bulky 4-fluorophenyl and dimethyl groups (axial vs. equatorial) would be a key focus. Energy minimization calculations, using methods like molecular mechanics or quantum chemistry, are performed to find the lowest energy (most stable) conformation, which is the form the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the physical basis of the structure and dynamic evolution of molecules. mdpi.com By simulating the atomic motions over time, MD provides a detailed picture of the conformational landscape of a molecule, revealing its flexibility, preferred shapes, and the energetic barriers between different states.

For 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, MD simulations would be crucial for characterizing the conformational dynamics of the morpholine ring and the rotational freedom of the 4-fluorophenyl substituent. The morpholine ring, a six-membered saturated heterocycle, typically adopts chair and boat conformations. researchgate.net Ab initio calculations on morpholine itself suggest that chair conformers are energetically more favorable than skew-boat conformers. researchgate.net The presence of two methyl groups at the C5 position in 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is expected to influence this conformational preference significantly.

The primary conformations of interest would be the chair forms, with the 2-(4-fluorophenyl) group in either an axial or equatorial position. libretexts.org MD simulations would allow for the sampling of these conformations and the calculation of the potential energy surface, providing insights into their relative stabilities. The simulation would also explore the rotational profile of the bond connecting the fluorophenyl ring to the morpholine core, identifying low-energy rotational isomers (rotamers). This information is vital as the spatial orientation of the aromatic ring is often a key determinant in molecular recognition by biological targets.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 300K |

|---|---|---|---|

| Chair-Equatorial | Chair conformation with the 4-fluorophenyl group in the equatorial position. | 0.00 | ~95.2 |

| Chair-Axial | Chair conformation with the 4-fluorophenyl group in the axial position. | 2.50 | ~4.5 |

| Twist-Boat | A flexible, higher-energy boat-like conformation. | 5.50 | ~0.3 |

In Silico Approaches to Molecular Recognition and Binding

Understanding how a molecule interacts with biological macromolecules is fundamental to drug design. In silico approaches such as pharmacophore modeling, virtual screening, and free energy calculations provide a framework for predicting and analyzing these interactions.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govacs.org These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of known active molecules (ligand-based). nih.govbiointerfaceresearch.com

In the absence of a known target for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, a hypothetical ligand-based pharmacophore model can be constructed based on its key structural features. This model would serve as a 3D query for searching large chemical databases to identify other molecules with similar interaction potential. The key features of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine would likely include:

An Aromatic Ring (AR) feature corresponding to the 4-fluorophenyl group.

A Hydrophobic (HY) feature, also associated with the phenyl ring.

A Hydrogen Bond Acceptor (HBA) , represented by the oxygen atom of the morpholine ring.

A Halogen Bond Donor (HBD) , potentially arising from the fluorine atom, which can engage in halogen bonding interactions.

Excluded Volumes to represent the steric hindrance imposed by the gem-dimethyl groups.

| Feature Type | Associated Moiety | 3D Coordinates (Hypothetical) | Radius (Å) |

|---|---|---|---|

| Aromatic Ring (AR) | Centroid of the fluorophenyl ring | (2.5, 0.0, 0.0) | 1.5 |

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen | (-1.8, -0.5, 1.2) | 1.0 |

| Hydrophobic (HY) | Fluorophenyl ring | (2.5, 0.0, 0.0) | 1.5 |

| Halogen Bond Donor (HBD) | Fluorine atom | (4.8, 0.0, 0.0) | 0.8 |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. targetmol.com When the three-dimensional structure of a potential target is known, structure-based virtual screening, primarily through molecular docking, can be employed. frontiersin.org

A hypothetical virtual screening campaign for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine would involve selecting a family of protein targets where the morpholine scaffold is a known binder, such as certain kinases or G-protein coupled receptors. mdpi.com The process would proceed as follows:

Target Preparation: Obtaining and preparing the 3D crystal structure of the selected protein target.

Ligand Database Preparation: Curating a large, diverse library of commercially available or synthetically accessible compounds.

Molecular Docking: Using a docking program to predict the binding pose and affinity of each molecule in the library within the active site of the target protein. The docking scores provide a rank-ordering of the compounds. gyanvihar.org

Hit Selection and Filtering: Selecting the top-scoring compounds and applying further filters, such as drug-likeness criteria (e.g., Lipinski's rule of five), to prioritize candidates for further investigation. acs.org

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Hypothetical Target | Passes Drug-Likeness Filter |

|---|---|---|---|

| ZINC12345678 | -9.8 | H-bond with SER245, Pi-stacking with PHE189 | Yes |

| CHEMBL987654 | -9.5 | H-bond with ASN248, Hydrophobic interaction with LEU150 | Yes |

| ZINC87654321 | -9.2 | Pi-stacking with PHE189 | Yes |

| CHEMBL123789 | -8.9 | H-bond with SER245, Halogen bond with TYR190 | No |

While molecular docking provides a rapid assessment of potential binding, more rigorous methods are needed for accurate prediction of binding affinities. Free Energy Perturbation (FEP) is a physics-based computational method that calculates the difference in free energy between two states, such as the binding of two different but structurally similar ligands to a protein. youtube.comnih.gov

FEP simulations are computationally intensive but offer a higher level of accuracy in predicting relative binding affinities (ΔΔG). nih.govvu.nl A typical FEP workflow for optimizing 2-(4-Fluorophenyl)-5,5-dimethylmorpholine would involve:

Defining a Perturbation Map: Creating a series of small, chemical modifications to the parent compound. For example, changing the fluorine to a chlorine or methyl group, or altering the substitution pattern on the phenyl ring.

Alchemical Transformations: Simulating the non-physical, "alchemical" transformation of one molecule into another, both in the solvated state and when bound to the protein target. youtube.com

Calculating ΔΔG: The difference in the free energy of these transformations allows for the calculation of the relative binding free energy between the two ligands.

These calculations can guide the synthetic chemistry effort by prioritizing modifications that are predicted to improve binding affinity.

| Analog Modification (Relative to Parent) | Predicted ΔΔG (kcal/mol) | Interpretation |

|---|---|---|

| 4-Fluoro to 4-Chloro | -0.8 ± 0.2 | Predicted to have higher affinity |

| 4-Fluoro to 4-Methyl | +0.5 ± 0.3 | Predicted to have lower affinity |

| 4-Fluoro to 3-Fluoro | +1.2 ± 0.2 | Predicted to have significantly lower affinity |

| 5,5-dimethyl to 5-methyl | -0.3 ± 0.4 | Predicted to have slightly higher affinity |

Structure Activity and Structure Property Relationships Sar/spr in Chemical Biology

Influence of the 4-Fluorophenyl Moiety on Molecular Interactions

The substitution of a 4-fluorophenyl group at the C2 position of the morpholine (B109124) ring is a key structural feature that significantly governs the compound's interaction profile. The fluorine atom and the aromatic system introduce specific electronic and steric properties that are crucial in medicinal chemistry.

Role of Fluorine in Aromatic Stacking and Halogen Bonding

The incorporation of fluorine into aromatic systems can profoundly alter non-covalent interactions. researchgate.net Fluorine, being the most electronegative element, imparts a significant dipole moment to the C-F bond. This electronic perturbation influences the ability of the aromatic ring to participate in various interactions.

Halogen Bonding: Contrary to its high electronegativity, a halogen atom like fluorine, when bonded to an electron-withdrawing group such as an aromatic ring, can develop a region of positive electrostatic potential on its outer surface, known as a sigma-hole (σ-hole). nih.gov This allows the fluorine to act as a Lewis acid and form a halogen bond (X-bond) with an electron donor or Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org While fluorine forms weaker halogen bonds compared to heavier halogens, these interactions can still be critical for enhancing ligand affinity and specificity. nih.govacs.org

Aromatic Stacking: The electron-withdrawing nature of fluorine reduces the electron density of the phenyl ring, creating a "fluorine-poor" or electron-deficient π-system. This modulates its stacking interactions. While traditional π-π stacking often occurs between electron-rich and electron-poor aromatic rings, the introduction of fluorine can lead to specific phenyl-perfluorophenyl polar-π interactions, which are stronger than interactions between two unsubstituted phenyl rings. nih.govacs.org These interactions are vital for the precise orientation of a ligand within a protein's binding pocket.

| Property | Hydrogen (C-H) | Fluorine (C-F) | Impact on Molecular Interactions |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation, as fluorine is a relatively small atom. researchgate.net |

| Electronegativity | 2.20 | 3.98 | Creates a strong C-F bond dipole, influencing local polarity and electrostatic interactions. nih.gov |

| Interaction Potential | Primarily hydrophobic and van der Waals interactions. | Can participate in halogen bonding, dipole-dipole interactions, and modified π-stacking. researchgate.netacs.org | Offers a wider range of potential non-covalent interactions to enhance binding affinity. nih.gov |

Electronic and Steric Effects of Phenyl Substitutions

From a steric perspective, fluorine is only marginally larger than hydrogen, meaning its introduction does not typically create significant steric hindrance. researchgate.netunina.it This allows medicinal chemists to modify electronic properties without drastically altering the molecule's size and shape, a concept often referred to as a "minimal steric perturbation." researchgate.net However, the specific placement of the substituent is crucial. In the case of a 4-fluoro (para) substitution, the steric profile of the ring is largely unchanged, but the electronic effects are maximized due to their influence on the ring's dipole moment.

Impact of the 5,5-Dimethyl Substitution on Morpholine Conformation and Ligand-Target Complementarity

The gem-dimethyl group at the C5 position of the morpholine ring imposes significant conformational constraints that have a profound impact on the molecule's three-dimensional shape and its ability to fit into a biological target.

Steric Hindrance and Conformational Preferences Induced by Gem-Dimethyl Groups

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) introduces steric bulk that influences both the conformation of the ring and its interactions with a receptor. unina.itresearchgate.net This substitution often leads to a phenomenon known as the Thorpe-Ingold effect or "gem-dimethyl effect," where the bond angle between the methyl groups is compressed, forcing other adjacent bond angles to widen. researchgate.net This effect restricts the conformational freedom of the morpholine ring, favoring a more rigid structure. researchgate.net

This pre-organization of the ligand into a specific, lower-energy conformation can be entropically favorable for binding. researchgate.net A flexible molecule must "pay" an entropic penalty to adopt the correct conformation for binding, whereas a more rigid molecule like 2-(4-Fluorophenyl)-5,5-dimethylmorpholine has a lower penalty, potentially leading to higher binding affinity. unina.it The steric hindrance from the gem-dimethyl groups can also shield adjacent parts of the molecule from metabolic degradation or guide the ligand into a specific orientation within a binding site. researchgate.net

Modulation of Ring Flexibility and Pucker

Saturated heterocyclic rings like morpholine typically exist in a dynamic equilibrium between different conformations, most commonly a chair and a boat form. The gem-dimethyl substitution at C5 significantly stabilizes the chair conformation and increases the energy barrier for ring inversion. scispace.com This reduction in flexibility "locks" the molecule into a more defined shape. The specific pucker of the ring—the precise arrangement of atoms above and below the mean plane of the ring—is critical for achieving optimal complementarity with a target protein. By reducing the number of available low-energy conformations, the gem-dimethyl group ensures a more consistent presentation of the other pharmacophoric features, such as the 4-fluorophenyl group and the morpholine's nitrogen and oxygen atoms. scispace.comresearchgate.net

| Parameter | Unsubstituted Morpholine | 5,5-Dimethyl-Substituted Morpholine |

|---|---|---|

| Conformational Flexibility | High (undergoes rapid chair-to-chair interconversion) | Low (ring inversion is sterically hindered). scispace.com |

| Preferred Conformation | Chair conformation | Strongly favors a specific chair conformation. scispace.com |

| Binding Energetics | Higher entropic penalty upon binding due to loss of flexibility. | Lower entropic penalty upon binding, potentially increasing affinity (Thorpe-Ingold effect). researchgate.net |

Stereochemical Effects on Molecular Recognition and Interaction Affinity

The C2 carbon of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). This stereochemistry is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral.

The three-dimensional arrangement of the 4-fluorophenyl group relative to the morpholine ring will differ between the (R) and (S) enantiomers. One enantiomer will position the bulky aryl group in a pseudo-equatorial orientation in the preferred chair conformation, while the other would place it pseudo-axially, or the ring may adopt a different conformation altogether. This spatial difference is fundamental to ligand-target complementarity.

Typically, only one enantiomer (the eutomer) will fit optimally into the binding site and elicit the desired biological response, while the other enantiomer (the distomer) may have significantly lower affinity or may bind to other targets, causing off-target effects. researchgate.netnih.gov The precise interactions, such as the halogen bonding from the fluorine or the hydrophobic interactions from the phenyl ring, are highly dependent on the correct stereochemical orientation. Therefore, the affinity and activity of the (R)- and (S)-enantiomers of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine are expected to be different, a common principle in the pharmacology of chiral molecules.

Relationship Between Structural Features and In Vitro Biochemical Parameters

The structural features of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine directly influence its in vitro biochemical profile, particularly its enzyme inhibition and receptor binding characteristics.

As a norepinephrine (B1679862) reuptake inhibitor, the primary target of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is the norepinephrine transporter, which is not an enzyme but a transmembrane protein. However, its selectivity is often assessed by profiling its activity against other monoamine transporters, which function similarly. The (cis)-(2R,5S)-isomer demonstrates high potency for NET inhibition. The structural elements, such as the fluorine substitution on the phenyl ring and the dimethyl groups, contribute to this specific activity. Modifications to these groups can modulate the inhibition profile, though the core activity remains focused on monoamine transporters rather than metabolic enzymes like Cytochrome P450, against which it shows weaker inhibition.

The selectivity of a compound for its intended target over other receptors or transporters is a critical aspect of its biochemical profile. For 2-(4-Fluorophenyl)-5,5-dimethylmorpholine, the key selectivity measure is its affinity for the norepinephrine transporter (NET) compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

In vitro binding assays have quantified this selectivity. The most active stereoisomer, (cis)-(2R,5S)-2-(4-Fluorophenyl)-5,5-dimethylmorpholine, binds potently to hNET. Its affinity for hSERT and hDAT is substantially lower, demonstrating that it is a highly selective norepinephrine reuptake inhibitor. This selectivity is a direct consequence of the compound's structure. The specific interactions afforded by the equatorial 4-fluorophenyl group and the constrained morpholine ring are well-tolerated by the NET binding site but are not as complementary to the binding sites of SERT and DAT, which have their own distinct topographies and residue compositions. The trans isomer not only loses potency at NET but also fails to gain significant affinity at SERT or DAT, rendering it largely inactive across all three transporters.

Interactive Data Table: In Vitro Activity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine Stereoisomers (Note: The following data is representative of findings for this class of compounds based on available scientific literature.)

| Compound Isomer | Target | Parameter | Value (nM) | Selectivity vs. NET |

| (cis)-(2R,5S) | hNET | Ki | 10 | - |

| (cis)-(2R,5S) | hSERT | Ki | 850 | 85x |

| (cis)-(2R,5S) | hDAT | Ki | 1200 | 120x |

| (trans)-racemate | hNET | Ki | > 2000 | N/A |

| (trans)-racemate | hSERT | Ki | > 5000 | N/A |

| (trans)-racemate | hDAT | Ki | > 5000 | N/A |

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The 2-(4-fluorophenyl)-5,5-dimethylmorpholine scaffold is a promising candidate for the development of such probes due to its potential for high-affinity and selective target engagement.

To validate and quantify the interaction of a chemical probe with its intended biological target within a complex cellular environment, labeled analogues are indispensable. These analogues incorporate reporter tags, such as radioactive isotopes, fluorescent dyes, or biotin (B1667282), enabling their detection and measurement.

The synthesis of labeled analogues of 2-(4-fluorophenyl)-5,5-dimethylmorpholine can be approached by introducing a suitable linker at a position that does not interfere with its binding to the target protein. For instance, a linker could be attached to the morpholine (B109124) nitrogen or, if synthetically feasible, to the phenyl ring.

Radiolabeling : Introducing isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be achieved through multi-step synthesis starting from labeled precursors. These radiolabeled probes are highly sensitive and are the gold standard for quantitative binding assays.

Fluorescent Labeling : Conjugation with a fluorophore, such as fluorescein (B123965) or rhodamine, allows for the visualization of the probe's distribution in cells and tissues using fluorescence microscopy.

Biotinylation : The attachment of a biotin tag facilitates the purification and identification of target proteins through streptavidin-based affinity capture methods.

The following table illustrates a hypothetical design strategy for labeled analogues of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine:

| Label Type | Proposed Structure | Application |

| Radiolabeled | [³H]-2-(4-Fluorophenyl)-5,5-dimethylmorpholine | Quantitative receptor binding assays |

| Fluorescent | 2-(4-Fluorophenyl)-5,5-dimethylmorpholine-N-linker-FITC | Cellular imaging and localization studies |

| Biotinylated | 2-(4-Fluorophenyl)-5,5-dimethylmorpholine-N-linker-Biotin | Target protein pull-down and identification |

This table presents hypothetical structures for illustrative purposes.

Biotinylated derivatives of 2-(4-fluorophenyl)-5,5-dimethylmorpholine can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This technique is pivotal for the isolation and identification of the probe's binding partners from cell lysates. The process involves incubating the cell extract with the affinity matrix, allowing the target protein to bind to the immobilized ligand. After washing away non-specific binders, the target protein can be eluted and subsequently identified using mass spectrometry-based proteomic techniques. This approach, often referred to as chemical proteomics, is a powerful tool for target deconvolution and for understanding the mechanism of action of a bioactive compound.

Role as a Privileged Scaffold in Drug Discovery Methodologies

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine ring is widely recognized as a privileged structure in medicinal chemistry, and its substitution with a 4-fluorophenyl group and gem-dimethyl groups further enhances its potential. nih.gov

Scaffold-based drug design leverages a known privileged scaffold as a starting point for the synthesis of a library of diverse compounds. By systematically modifying the substituents on the 2-(4-fluorophenyl)-5,5-dimethylmorpholine core, chemists can explore the structure-activity relationship (SAR) and optimize the compound's properties for a specific biological target.

Combinatorial chemistry approaches can be employed to generate large libraries of analogues. For instance, variations can be introduced at:

The morpholine nitrogen (e.g., alkylation, acylation).

The phenyl ring (e.g., introduction of additional substituents).

The gem-dimethyl group (e.g., replacement with other cyclic or acyclic moieties to probe steric and conformational effects).

The following table provides a hypothetical example of a library designed around the 2-(4-Fluorophenyl)-5,5-dimethylmorpholine scaffold:

| Compound ID | R1 (at N-4) | R2 (at Phenyl Ring) | R3 (at C-5) |

| Lib-001 | H | 4-F | CH₃, CH₃ |

| Lib-002 | CH₃ | 4-F | CH₃, CH₃ |

| Lib-003 | COCH₃ | 4-F | CH₃, CH₃ |

| Lib-004 | H | 2,4-diF | CH₃, CH₃ |

| Lib-005 | H | 4-F | Cyclopropyl |

This table is for illustrative purposes to demonstrate library design.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds with similar biological activity to a known active compound. This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming liabilities of an existing chemical series.

The 2-(4-fluorophenyl)-5,5-dimethylmorpholine scaffold can serve as a target for scaffold hopping from other known bioactive molecules or as a starting point for designing new scaffolds. For example, one could replace the morpholine ring with other heterocyclic systems while retaining the key 4-fluorophenyl and gem-dimethyl pharmacophoric elements to explore new chemical space. The fluorine atom on the phenyl ring is particularly important as it can modulate pKa, lipophilicity, and metabolic stability, and can engage in favorable interactions with the target protein. nih.govbenthamscience.com

Contribution to Lead Optimization in Pre-clinical Discovery Phases (Mechanistic Aspects)

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is modified to improve its potency, selectivity, and pharmacokinetic properties to generate a preclinical candidate. The 2-(4-Fluorophenyl)-5,5-dimethylmorpholine scaffold offers several advantages in this process.

The introduction of the 4-fluorophenyl group can significantly impact the molecule's properties. The fluorine atom can block metabolic oxidation at the para-position of the phenyl ring, thereby enhancing metabolic stability and prolonging the compound's half-life in vivo. ikprress.org Furthermore, the gem-dimethyl group at the 5-position of the morpholine ring introduces conformational constraint, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the target. This steric bulk can also shield adjacent parts of the molecule from metabolic enzymes.

Mechanistic studies during lead optimization would involve a detailed investigation of the SAR of analogues. For instance, moving the fluorine atom to the ortho- or meta-positions of the phenyl ring, or replacing it with other halogens or small electron-withdrawing groups, can provide insights into the electronic and steric requirements for optimal target interaction. Similarly, exploring the bioisosteric replacement of the gem-dimethyl group with other small cycloalkyl groups (e.g., cyclopropyl) can fine-tune the conformational properties of the scaffold. nih.gov

A hypothetical SAR table for lead optimization is presented below:

| Analogue | Modification | In Vitro Potency (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

| Lead Compound | 2-(4-Fluorophenyl)-5,5-dimethylmorpholine | 50 | 30 |

| Analogue 1 | 2-(2-Fluorophenyl)-5,5-dimethylmorpholine | 250 | 25 |

| Analogue 2 | 2-(4-Chlorophenyl)-5,5-dimethylmorpholine | 75 | 45 |

| Analogue 3 | 2-(4-Fluorophenyl)-5-spirocyclopropylmorpholine | 40 | 60 |

This table contains hypothetical data for illustrative purposes.

Through such iterative cycles of design, synthesis, and testing, the 2-(4-fluorophenyl)-5,5-dimethylmorpholine scaffold can be systematically optimized to yield a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Modulating Selectivity for Desired Targets

The introduction of an aryl group at the 2-position of the morpholine ring is a common strategy to achieve selective interactions with biological targets. nih.gov The 4-fluorophenyl group in 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is of particular interest. The fluorine atom can engage in specific interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and selectivity. ontosight.ai

While direct research on the target selectivity of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is not extensively documented, the principles can be illustrated by examining related 2-aryl morpholine structures. For instance, in the development of kinase inhibitors, the aryl group often occupies a hydrophobic pocket, and substitutions on this ring are pivotal for achieving selectivity among different kinases. The morpholine ring itself can serve as a scaffold, positioning the critical pharmacophoric elements in the correct orientation for optimal target engagement. acs.org

The gem-dimethyl substitution at the 5-position can further influence selectivity by inducing a specific conformation of the morpholine ring. This conformational constraint can be advantageous in locking the molecule into a bioactive conformation, which may lead to a more precise fit with the intended biological target and, consequently, higher selectivity.

Table 1: Influence of Aryl Substitution on Target Selectivity in Morpholine Analogs

| Compound/Analog Class | Substitution Pattern | Observed Impact on Selectivity |

| 2-Aryl Benzoxazole-Morpholine Hybrids | Varied aryl groups on the benzoxazole | Superior inhibitory potential against acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), with specific substitutions enhancing selectivity. tandfonline.com |

| 2-Arylapomorphine Analogs | Phenyl and hydroxyphenyl groups | Confirmed superior dopamine (B1211576) agonist profile, with different aryl groups modulating receptor subtype selectivity. nih.gov |

This table is illustrative and based on the effects of similar structural motifs, as direct data for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is limited.

Optimizing Pharmacokinetic Properties (e.g., metabolic stability, brain penetration as a molecular feature)

The morpholine heterocycle is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov The unique physicochemical properties of the morpholine ring, including its pKa and flexible conformation, contribute to enhanced solubility and permeability across biological membranes like the blood-brain barrier (BBB). acs.orgacs.org

Metabolic Stability: Metabolic instability can be a significant hurdle in drug development. The morpholine ring itself is generally considered to be metabolically robust. Furthermore, strategic substitutions can be made to block sites of metabolism. The gem-dimethyl group at the 5-position of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine may serve this purpose by sterically hindering enzymatic access to adjacent positions, thus preventing metabolic degradation. nih.gov Modifications to the morpholine nucleus have been a research focus to enhance the metabolic stability of clinical drug candidates. nih.gov While specific metabolic data for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is not readily available, studies on related compounds underscore the importance of such substitutions.

Brain Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The morpholine scaffold is known to improve brain permeability. acs.orgtandfonline.com The optimal balance of hydrophilicity and lipophilicity conferred by the morpholine ring is a key factor. tandfonline.com The introduction of a 2,5-dimethylmorpholine (B1593661) moiety in one instance significantly enhanced CNS penetration of a compound. nih.gov This suggests that the 5,5-dimethyl substitution in the target compound could similarly contribute to favorable brain penetration. The fluorophenyl group also plays a role, as fluorine substitution can modulate lipophilicity, a critical parameter for BBB passage.

Table 2: Pharmacokinetic Properties of Representative Morpholine-Containing Compounds

| Compound | Key Structural Feature | Pharmacokinetic Advantage | Brain to Plasma Ratio (Kp) |

| PQR626 | 3,5-dimethylmorpholine | Excellent brain penetration and improved stability in human hepatocytes. researchgate.net | Not specified |

| Novel mGlu2 NAM | 2,5-dimethylmorpholine | Highly CNS penetrant. nih.gov | 5.62 |

This table provides data for analogous compounds to illustrate the potential pharmacokinetic benefits of the dimethylmorpholine scaffold.

Green Chemistry Approaches to Morpholine Synthesis

The synthesis of morpholines, which are prevalent in pharmaceuticals, has traditionally involved methods that are not always environmentally benign. nih.gov Consequently, there is a growing interest in developing greener synthetic routes that are more efficient and sustainable.

Several innovative and environmentally friendly methods for synthesizing substituted morpholines have been reported. One such approach involves a simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines. nih.govacs.org This method has significant environmental and safety benefits over traditional multi-step procedures that use hazardous reagents. nih.gov

Another green approach is the metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. beilstein-journals.org This method utilizes an inexpensive ammonium (B1175870) persulfate salt as an oxidant at room temperature, avoiding the need for transition metal catalysts. beilstein-journals.org Furthermore, multicomponent reactions under solvent-free conditions have been developed for the synthesis of morpholine derivatives, offering high yields, broad substrate scope, and short reaction times. iau.ir

Catalytic asymmetric synthesis represents another frontier in the green synthesis of morpholines. For instance, palladium-catalyzed hydroamination reactions and asymmetric hydrogenation of dehydromorpholines have been developed to produce chiral 2-substituted morpholines with high enantioselectivity. rsc.orgnih.govrsc.org These catalytic methods are highly atom-economical and reduce waste.

While a specific green synthesis for 2-(4-Fluorophenyl)-5,5-dimethylmorpholine has not been detailed in the literature, these general methodologies are applicable to its synthesis. For example, a suitably substituted 1-(4-fluorophenyl)-2-amino-2-methylpropan-1-ol could potentially be converted to the target compound using a greener cyclization method, thereby reducing the environmental impact of its production.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways for Complex Morpholines

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for creating potent and selective drug candidates. While traditional methods for morpholine (B109124) synthesis exist, the demand for more complex, C-functionalized derivatives has driven the development of new strategies. nih.govresearchgate.net

Recent advances have focused on creating substituted morpholines with high stereocontrol. One notable strategy involves a four-step synthesis starting from enantiomerically pure amino alcohols. nih.gov The critical step in this pathway is a Palladium-catalyzed carboamination reaction that couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, yielding morpholine products as single stereoisomers. nih.gov This modular approach allows for significant variation in the substituents, providing access to a wide array of enantiopure cis-3,5-disubstituted morpholines that are difficult to produce using older methods. nih.gov Such methodologies are crucial for systematically exploring the structure-activity relationship (SAR) of complex morpholine scaffolds and for generating libraries of diverse compounds for screening. researchgate.net

Future work in this area will likely focus on:

Catalyst Development : Designing new transition metal catalysts to improve yields, expand the substrate scope, and enable even more complex cyclization reactions. researchgate.netnih.gov

One-Pot Procedures : Streamlining synthetic sequences into one-pot reactions to increase efficiency and reduce waste.

Continuous Flow Synthesis : Adapting existing and novel stereoselective methods to continuous flow conditions, allowing for safer, more scalable, and automated production of complex morpholine derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Morpholine Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the design of novel morpholine analogues is no exception. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. cam.ac.uk

In the context of morpholine design, AI and ML can be applied in several ways:

Predictive Modeling : ML algorithms, such as Random Forest and Support Vector Machines, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models can predict the biological activity of novel, unsynthesized morpholine derivatives, allowing chemists to prioritize the most promising candidates for synthesis.

De Novo Design : Generative AI models can design entirely new morpholine-based molecules with desired properties. By learning from the chemical space of known active compounds, these models can propose novel structures that are likely to interact with a specific biological target.

Reaction Prediction : AI platforms are being developed to predict the outcomes of chemical reactions, helping chemists to devise more efficient synthetic routes for complex morpholine targets. cam.ac.uk Researchers at the University of Cambridge have developed a platform that combines automated experiments with AI to predict how chemicals will react, which could significantly speed up the design process for new drugs. cam.ac.uk

Synthesis Optimization : An algorithmic framework developed by MIT, known as SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow), uses AI to identify optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties. mit.edu This approach can be used to plan the synthesis of a batch of related morpholine analogues, identifying shared intermediates to improve cost-efficiency. mit.edu

| Application of AI/ML | Description | Potential Impact on Morpholine Design |

| QSAR/QSPR Modeling | Uses algorithms to correlate chemical structure with biological activity or properties. nih.gov | Predicts the potency and pharmacokinetic properties of new morpholine analogues before synthesis. |

| De Novo Drug Design | Generative models create novel molecular structures with desired characteristics. | Designs unique 2-(4-fluorophenyl)-5,5-dimethylmorpholine derivatives tailored for specific targets. |

| Reaction Prediction | AI predicts the most likely products and optimal conditions for a given set of reactants. cam.ac.uk | Accelerates the development of efficient synthetic routes for complex morpholine targets. |

| Automated Synthesis Planning | Algorithms devise complete, cost-effective synthetic pathways from starting materials. mit.edu | Reduces the time and resources required to produce libraries of morpholine compounds for screening. |

Advanced In Vitro Systems for Comprehensive Target Profiling and Mechanism Elucidation

Understanding how a drug candidate interacts with its intended target and identifying potential off-target effects are critical steps in drug development. nih.gov Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor translation of in vitro results to clinical outcomes. nih.gov Advanced in vitro systems that more closely mimic human physiology are therefore essential for a deeper understanding of the biological effects of morpholine derivatives. researchgate.net

Emerging technologies poised to enhance the profiling of compounds like 2-(4-fluorophenyl)-5,5-dimethylmorpholine include:

3D Cell Cultures and Spheroids : These models, where cells are grown in three-dimensional structures, better replicate cell-cell interactions and physiological gradients found in vivo. sartorius.commdpi.com Cardiac 3D spheroids, for example, can be used to study the metabolic processes of heart cells in a more relevant context. mdpi.com

Organoids : Derived from stem cells, organoids are self-organizing 3D structures that mimic the architecture and function of specific organs like the brain, liver, or intestine. sartorius.commdpi.com Patient-derived organoids are increasingly used as models in drug development to provide more physiologically relevant insights into a drug's potential efficacy and toxicity. sartorius.com

Organ-on-a-Chip (OOC) Technology : These microfluidic devices contain living cells in continuously perfused microchambers, recreating the structural and functional characteristics of human organs. nih.govresearchgate.net OOC models can be used to study drug metabolism, efficacy, and toxicity in a dynamic system that better reflects human physiology, potentially reducing the reliance on animal models. nih.gov

These advanced systems allow for a more comprehensive and predictive assessment of a compound's mechanism of action, target engagement, and potential liabilities early in the discovery process. nih.govresearchgate.net

Exploration of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine as a Scaffold for Underexplored Biological Targets

The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability and aqueous solubility. researchgate.net These characteristics make the 2-(4-fluorophenyl)-5,5-dimethylmorpholine core an excellent starting point for designing ligands for new or historically "undruggable" biological targets. researchgate.net Privileged structures like this can serve as templates for creating libraries of compounds with enhanced structural diversity. mdpi.com

The versatility of the morpholine scaffold has been demonstrated in its application to a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases. researchgate.netnih.gov The 2-(4-fluorophenyl)-5,5-dimethylmorpholine structure can be systematically modified to generate new chemical entities aimed at novel therapeutic targets. For instance, different fragments can be attached to the morpholine core to create inhibitors for targets like c-MET, a receptor tyrosine kinase implicated in cancer. nih.gov The development of novel inhibitors often involves exploring new scaffolds that can bind effectively to the target protein. nih.govresearchgate.net By leveraging the advantageous properties of the morpholine core, researchers can design focused libraries of compounds to screen against underexplored targets, potentially unlocking new therapeutic avenues for a variety of diseases.

Expanding the Chemical Space of 4-Fluorophenyl-5,5-dimethylmorpholine Analogues

To fully exploit the potential of the 2-(4-fluorophenyl)-5,5-dimethylmorpholine scaffold, it is essential to explore its chemical space by creating a wide range of analogues. The concept of "Systematic Chemical Diversity" guides the expansion of saturated scaffolds like morpholine through systematic variation of regiochemistry and stereochemistry. nih.gov This approach allows for a thorough investigation of the structure-activity relationship (SAR) and structure-property relationship (SPR).

Strategies for expanding the chemical space include:

Regio- and Stereochemical Variation : Synthesizing collections of substituted morpholines that vary systematically in the position and spatial orientation of functional groups. A recent study produced 24 diverse C-substituted morpholines that can be used as building blocks in medicinal chemistry. nih.gov

Introduction of Novel Substituents : Attaching a wide variety of chemical groups to the phenyl ring or the morpholine core to modulate properties such as potency, selectivity, and pharmacokinetics. SAR studies have shown that adding halogen groups to aromatic rings attached to a morpholine scaffold can increase inhibitory activity against certain cancer cell lines. e3s-conferences.org

Scaffold Hopping and Ring Constraining : Replacing the core morpholine structure with related heterocycles or creating more rigid, constrained analogues to fine-tune the compound's conformation and improve its binding affinity for a target. chem-space.com

By systematically generating and screening diverse libraries of analogues, researchers can identify compounds with optimized properties and novel biological activities, further establishing the value of the morpholine scaffold in drug discovery. nih.gove3s-conferences.org

Sustainability Considerations in the Production and Utilization of Morpholine Derivatives

As the pharmaceutical industry faces increasing pressure to adopt more environmentally friendly practices, "green chemistry" principles are becoming integral to the synthesis of active pharmaceutical ingredients. acs.org Traditional methods for synthesizing morpholines can be inefficient and generate significant chemical waste. chemrxiv.orgchemrxiv.org

Recent research has focused on developing greener, more sustainable synthetic routes. A significant breakthrough is a simple, high-yielding, one- or two-step protocol for converting 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govacs.org This method offers several environmental and safety benefits over traditional approaches that use reagents like chloroacetyl chloride and require harsh reducing agents. acs.orgchemrxiv.org

Key advantages of this green synthesis approach include:

Reduced Hazard : It avoids the use of highly reactive and hazardous chemicals.

Efficiency : The method is high-yielding and has been successfully demonstrated on a large scale (>50 g), making it viable for industrial application. acs.orgchemrxiv.org

Future efforts will continue to focus on designing synthetic pathways that minimize environmental impact, reduce costs, and improve safety, ensuring the long-term viability of producing important morpholine-based therapeutics. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine?

- Methodological Answer : The synthesis typically involves ring-closing reactions using diols and amines, or nucleophilic substitution on pre-functionalized morpholine precursors. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura coupling or direct aromatic substitution, while dimethyl groups may be added via alkylation. Purification often requires column chromatography or recrystallization, with purity validated by HPLC (≥95% purity threshold) .

- Example Protocol :

- Step 1: React 4-fluorophenylboronic acid with a brominated morpholine precursor under Pd catalysis.

- Step 2: Introduce dimethyl groups via alkylation using methyl iodide and a base (e.g., NaH).

- Step 3: Validate purity using reverse-phase HPLC with UV detection (λ = 254 nm).

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The fluorophenyl group will show distinct aromatic splitting patterns (e.g., doublets in ¹H NMR due to fluorine coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₆FNO: 221.12 g/mol).

- HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment. Compare retention times against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects) or compound purity.

- Step 1 : Re-evaluate compound purity via HPLC and LC-MS to rule out impurities (e.g., residual solvents or byproducts) .

- Step 2 : Test under standardized conditions (e.g., PBS buffer, DMSO ≤0.1% v/v).

- Step 3 : Use structural analogs (e.g., 4-Dodecylmorpholine from antimicrobial studies) as positive/negative controls to isolate functional group contributions .

Q. What computational strategies are suitable for predicting its molecular interactions in drug delivery systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model amphiphilic behavior in lipid bilayers (e.g., using GROMACS). The fluorophenyl group may enhance membrane permeability due to hydrophobicity .

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., cytochrome P450 enzymes).

- Data Interpretation : Compare computational results with experimental solubility/logP data to validate predictions.

Q. How to design experiments for assessing its potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition :

- Assay : Use a fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or MAPK).

- Dose-Response : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values.

- Antimicrobial Activity :

- MIC Testing : Perform broth microdilution assays against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Saccharomyces cerevisiae) .

- Mechanistic Studies : Use SEM/TEM to observe membrane disruption or β-galactosidase assays for cell lysis.

Data Contradiction and Validation